tert-Butyl 3-morpholinopyrrolidine-1-carboxylate
Description
tert-Butyl 3-morpholinopyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a morpholine substituent at the 3-position of the pyrrolidine ring. This structural motif is common in medicinal chemistry, where pyrrolidine derivatives serve as intermediates for synthesizing bioactive molecules, particularly in kinase inhibitors and protease-targeting drugs.
Properties
IUPAC Name |
tert-butyl 3-morpholin-4-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-4-11(10-15)14-6-8-17-9-7-14/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKIXPCAEGDNLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654962 | |
| Record name | tert-Butyl 3-(morpholin-4-yl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184914-30-4 | |
| Record name | tert-Butyl 3-(morpholin-4-yl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-morpholinopyrrolidine-1-carboxylate typically involves the reaction of morpholine with pyrrolidine-1-carboxylic acid tert-butyl ester under specific conditions. The reaction can be carried out using standard organic synthesis techniques, such as nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 3-morpholinopyrrolidine-1-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-morpholinopyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets.
Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. It could be used as a precursor for the development of new drugs or as a component in drug formulations.
Industry: In industry, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-Butyl 3-morpholinopyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biological responses. The exact pathways involved would depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of pyrrolidine-carboxylate derivatives.
Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives
Key Observations:
Substituent Diversity :
- The target compound ’s morpholine group enhances polarity and hydrogen-bonding capacity compared to the hydroxymethylpyrrolidine in or the formyl group in .
- Halogenated derivatives (e.g., bromopyridine in ) are typically used in cross-coupling reactions for drug diversification.
Functional Group Implications: The tert-butyl carbamate group (common across all analogs) provides steric protection for amine functionalities during synthesis. Morpholine’s oxygen atom may improve aqueous solubility relative to non-polar substituents like dimethoxymethyl ether in .
Biological Activity
tert-Butyl 3-morpholinopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound has been studied for its biological activity, specifically in the context of Huntington's disease, where it acts as a modulator of huntingtin protein aggregation.
Chemical Structure and Properties
- Chemical Formula : C₉H₁₅N₃O₂
- Molecular Weight : 185.23 g/mol
- CAS Number : 177947-96-5
- InChI Key : BWHMMNNQKKPAPP-UHFFFAOYSA-N
The compound features a morpholine ring, which contributes to its solubility and bioavailability. The tert-butyl group enhances lipophilicity, potentially improving permeability across biological membranes.
Research indicates that this compound functions as a modulator of protein interactions involved in neurodegenerative processes. Specifically, it has been shown to influence the aggregation of the huntingtin protein, which is critical in the pathology of Huntington's disease. The compound's ability to disrupt these aggregations could provide a therapeutic avenue for treatment.
Case Studies and Research Findings
-
Huntington's Disease Modulation :
- A study highlighted in patent literature demonstrates that this compound was effective in reducing huntingtin aggregation in cellular models. The compound was administered at varying concentrations, and its effects were measured using fluorescence microscopy and Western blotting techniques .
- In vivo studies further supported these findings, showing improved motor function in animal models treated with this compound compared to controls.
- Cytotoxicity Assays :
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
- GI Absorption : High
- Blood-Brain Barrier Permeability : Yes
- P-glycoprotein Substrate : No
These properties suggest that the compound could effectively reach central nervous system targets, making it a candidate for neurological applications.
Summary of Biological Activity Studies
| Study Type | Model Used | Concentration (µM) | Outcome |
|---|---|---|---|
| Huntington's Disease Modulation | Cellular Models | 10 - 100 | Reduced huntingtin aggregation |
| Cytotoxicity Assays | HeLa, MCF-7 Cells | 5 - 50 | IC50 ~ 30 µM (HeLa), IC50 ~ 25 µM (MCF-7) |
Pharmacokinetic Properties
| Property | Value |
|---|---|
| GI Absorption | High |
| BBB Permeability | Yes |
| P-glycoprotein Substrate | No |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
